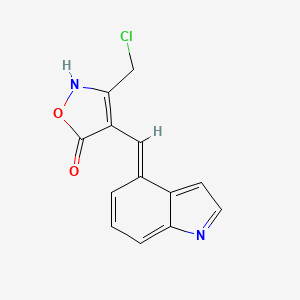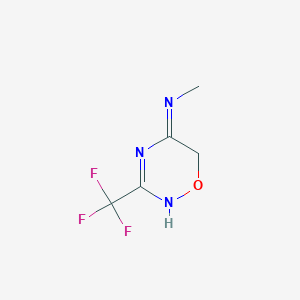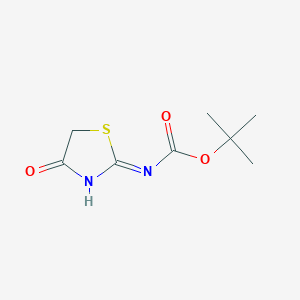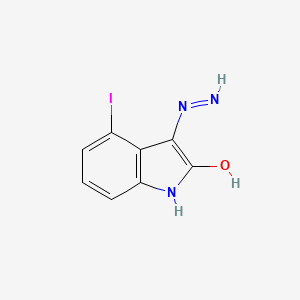![molecular formula C11H12Cl2FNO B1417778 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide CAS No. 1154151-13-9](/img/structure/B1417778.png)
2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide
Overview
Description
“2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide” is a chemical compound with a molecular weight of 264.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide” can be represented by the InChI code: 1S/C11H12Cl2FNO/c1-7(12)11(16)15(2)6-8-9(13)4-3-5-10(8)14/h3-5,7H,6H2,1-2H3 .Physical And Chemical Properties Analysis
“2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide” is a liquid at room temperature with a molecular weight of 264.13 . The InChI code for this compound is 1S/C11H12Cl2FNO/c1-7(12)11(16)15(2)6-8-9(13)4-3-5-10(8)14/h3-5,7H,6H2,1-2H3 .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various synthetic pathways and chemical properties of related compounds, potentially shedding light on the applications of 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide. For instance, Qiu et al. (2009) developed a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, which could offer insights into synthetic routes and applications for related compounds including 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensors and Analytical Applications
Roy (2021) highlighted the importance of 4-methyl-2,6-diformylphenol (DFP) based compounds in the development of chemosensors for detecting various analytes, suggesting potential analytical applications for structurally related compounds like 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide in sensing technologies (Roy, 2021).
Antimicrobial and Environmental Impact
Studies on the occurrence and toxicity of antimicrobial triclosan and its by-products have illuminated the environmental and toxicological profiles of chlorinated compounds, which could be relevant for evaluating the environmental impact and applications of 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide in similar contexts (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
properties
IUPAC Name |
2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2FNO/c1-7(12)11(16)15(2)6-8-9(13)4-3-5-10(8)14/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAFHAYXYJNDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=C(C=CC=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)
![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)
![potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1417699.png)


![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)

![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)
![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)
![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)

![3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417714.png)

